(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic aurone derivative with a benzofuran-3(2H)-one core functionalized at the 6-position with a 4-methoxybenzenesulfonate group and at the 2-position with a (3-methylthiophen-2-yl)methylene substituent. Aurones, a subclass of flavonoids, are known for their structural versatility and bioactivity, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site . This compound’s design integrates a thiophene ring (3-methyl substitution) and a sulfonate ester, which are hypothesized to enhance metabolic stability and solubility compared to simpler aurones .
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6S2/c1-13-9-10-28-20(13)12-19-21(22)17-8-5-15(11-18(17)26-19)27-29(23,24)16-6-3-14(25-2)4-7-16/h3-12H,1-2H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTVGFXWHJDKIK-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound characterized by its unique molecular structure, which includes a benzofuran core, a thiophene moiety, and a sulfonate group. This combination of functional groups suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16O5S2 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 929413-54-7 |
The presence of multiple functional groups allows for diverse interactions within biological systems, making it an interesting subject for research in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi.
- Anticancer Properties : Its structural features suggest potential efficacy against cancer cell lines.
- Anti-inflammatory Effects : The presence of the thiophene ring is associated with anti-inflammatory activity.
Antimicrobial Activity
Research indicates that compounds containing benzofuran and thiophene moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzofuran can act against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Anticancer Activity
Chalcone derivatives, which share structural similarities with the compound , have been extensively studied for their anticancer properties. They often act as Michael acceptors, allowing them to interact with biomolecules involved in cancer progression . In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds featuring thiophene rings are noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammation .
Case Studies
- Anticancer Studies : A study investigated the anticancer effects of related benzofuran derivatives on various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in breast cancer cells, suggesting that modifications to the benzofuran structure could enhance efficacy .
- Antimicrobial Efficacy : Another study assessed a series of sulfonated benzofuran derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating potential as new antimicrobial agents .
Scientific Research Applications
Structural Characteristics
The compound features:
- A benzofuran moiety which is known for its biological activity.
- A sulfonate group that enhances solubility and reactivity.
- A (Z)-configuration , which can influence its biological interactions.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The interactions of this compound with biological macromolecules, such as proteins and nucleic acids, can influence various cellular processes. Notably, the presence of multiple functional groups allows for diverse interactions within biological systems.
Potential Biological Activities:
- Anticancer Properties : Some derivatives of benzofuran compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Similar compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The sulfonate group may facilitate interactions with enzymes, potentially leading to the development of enzyme inhibitors.
Medicinal Chemistry Applications
The compound is being explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for further investigation in the following areas:
- Fluorogenic Reagents : Similar compounds have been used as fluorogenic reagents for the analysis of primary amines and carbohydrates, indicating potential applications in analytical chemistry.
- Drug Design : The structural characteristics make it suitable for modifications aimed at enhancing efficacy and reducing toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Aurone Derivatives
Structural Modifications and Substituent Effects
Aurones are typically modified at the benzofuran-3(2H)-one core to optimize bioactivity. Key analogs and their structural/functional differences are summarized below:
Key Observations :
- Sulfonate vs. Ester Groups : The target compound’s 4-methoxybenzenesulfonate group may improve aqueous solubility and pharmacokinetics compared to acetates (A3) or carbamates (7h) .
- Heterocyclic Variations: The 3-methylthiophene substituent in the target compound contrasts with indole (5a), pyridine (5b, 15), and bromothiophene (A3) moieties. Indole and pyridine analogs exhibit nanomolar potency, suggesting the thiophene’s electron-rich structure may similarly enhance tubulin binding .
- Synthetic Efficiency : The diethylcarbamate analog 7h achieved a 93% yield , whereas bromothiophene-containing A3 had a lower yield (62%) , indicating substituent-dependent reaction feasibility.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 3-methylthiophene group may resist oxidative metabolism better than indole (5a) or pyridine (5b) substituents, though direct comparative data are lacking.
Q & A
Q. What synthetic strategies are typically employed to prepare (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Construction of the benzofuran core via a [3,3]-sigmatropic rearrangement. For example, NaH in THF can deprotonate phenolic intermediates to facilitate cyclization, as demonstrated in benzofuran derivatives .
- Step 2 : Introduction of the sulfonate group using 4-methoxybenzenesulfonyl chloride under anhydrous conditions. Protecting groups (e.g., benzyl ethers) may be required to ensure regioselectivity .
- Step 3 : Stereoselective formation of the (Z)-configured exo-methylene group via condensation reactions, monitored by TLC and purified via column chromatography .
Characterization relies on H/C NMR, HRMS, and IR to confirm structural integrity.
Q. How is the (Z)-configuration of the exo-methylene group confirmed experimentally?
- Methodological Answer : The (Z)-stereochemistry is validated using:
- X-ray crystallography : Provides unambiguous proof of spatial arrangement, as seen in structurally analogous sulfonate esters .
- NMR spectroscopy : Coupling constants () between the methylene protons and adjacent groups (e.g., thiophene or benzofuran rings) are compared to computational models or literature benchmarks .
Advanced Research Questions
Q. How can reaction yields be optimized during the [3,3]-sigmatropic rearrangement step?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates.
- Catalyst screening : Bases like NaH or KCO influence deprotonation efficiency. For example, NaH in THF achieved 72% yield in benzofuran synthesis .
- Temperature control : Reactions performed at 0°C–25°C minimize side-product formation.
- In situ monitoring : Use HPLC or H NMR to track intermediate stability and adjust conditions dynamically .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Analyze byproducts via LC-MS or GC-MS. For example, incomplete sulfonation may leave residual hydroxyl groups, altering NMR signals .
- Solvent residues : Dry samples rigorously (e.g., over MgSO) and use deuterated solvents for NMR to avoid peak splitting .
- Crystallinity differences : Recrystallize samples from varying solvent systems (e.g., EtOH/HO vs. CHCl/hexane) to ensure consistent solid-state structures .
Q. What computational methods predict the reactivity of the sulfonate group in further functionalization?
- Methodological Answer :
- DFT calculations : Model the sulfonate’s electron-withdrawing effects on neighboring groups. For example, assess charge distribution at the benzofuran C-3 position to predict nucleophilic attack sites .
- Molecular docking : If the compound has biological targets, simulate binding interactions to prioritize synthetic modifications (e.g., substituting the 4-methoxy group) .
- Kinetic studies : Compare activation energies for sulfonate hydrolysis under acidic vs. basic conditions using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
